molecular formula C19H18N4O2S B14916668 Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate

Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate

Cat. No.: B14916668
M. Wt: 366.4 g/mol
InChI Key: HKURHPZOMWCKLB-HAVVHWLPSA-N
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Description

Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is a complex organic compound that features a thiazole ring, an aniline group, and a phenylhydrazone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with aniline and phenylhydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The phenylhydrazone moiety may also play a role in binding to specific proteins, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is unique due to its combination of a thiazole ring, aniline group, and phenylhydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl (2E)-2-(2-anilino-1,3-thiazol-4-yl)-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C19H18N4O2S/c1-2-25-18(24)17(23-22-15-11-7-4-8-12-15)16-13-26-19(21-16)20-14-9-5-3-6-10-14/h3-13,22H,2H2,1H3,(H,20,21)/b23-17+

InChI Key

HKURHPZOMWCKLB-HAVVHWLPSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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